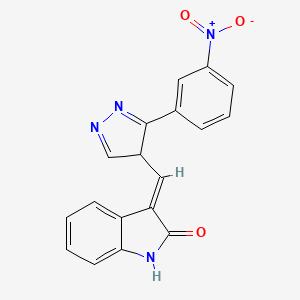

(E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one

CAS No.:

Cat. No.: VC13533151

Molecular Formula: C18H12N4O3

Molecular Weight: 332.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H12N4O3 |

|---|---|

| Molecular Weight | 332.3 g/mol |

| IUPAC Name | (3E)-3-[[3-(3-nitrophenyl)-4H-pyrazol-4-yl]methylidene]-1H-indol-2-one |

| Standard InChI | InChI=1S/C18H12N4O3/c23-18-15(14-6-1-2-7-16(14)20-18)9-12-10-19-21-17(12)11-4-3-5-13(8-11)22(24)25/h1-10,12H,(H,20,23)/b15-9+ |

| Standard InChI Key | FSVWEODHCSFQAO-OQLLNIDSSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)/C(=C\C3C=NN=C3C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N2 |

| SMILES | C1=CC=C2C(=C1)C(=CC3C=NN=C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC3C=NN=C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an (E)-configured exocyclic double bond connecting the indolin-2-one core (a bicyclic structure with a keto group at position 2) to a 4H-pyrazole ring substituted at position 3 with a 3-nitrophenyl group . Key structural attributes include:

-

Indolin-2-one core: The planar aromatic system facilitates π-π stacking interactions with protein targets.

-

Pyrazole ring: The 4H-pyrazole provides hydrogen-bonding sites via its nitrogen atoms, while the 3-nitrophenyl substituent introduces electron-withdrawing effects that modulate reactivity .

-

Stereochemistry: The (E) configuration places the pyrazole and indolinone moieties on opposite sides of the double bond, optimizing spatial compatibility with hydrophobic binding pockets .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₂N₄O₃ |

| Molecular Weight | 332.3 g/mol |

| IUPAC Name | (3E)-3-[[3-(3-nitrophenyl)-4H-pyrazol-4-yl]methylidene]-1H-indol-2-one |

| SMILES | C1=CC=C2C(=C1)/C(=C\C3C=NN=C3C4=CC(=CC=C4)N+[O-])/C(=O)N2 |

| Topological Polar Surface Area | 103 Ų |

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via Knoevenagel condensation between 3-(3-nitrophenyl)-4H-pyrazole-4-carbaldehyde and indolin-2-one under acidic conditions . Key steps include:

-

Aldehyde preparation: 3-(3-Nitrophenyl)-4H-pyrazole-4-carbaldehyde is obtained by nitration of 3-phenyl-4H-pyrazole followed by formylation using Vilsmeier-Haack conditions .

-

Condensation: The aldehyde reacts with indolin-2-one in glacial acetic acid with anhydrous sodium acetate as a catalyst, yielding the (E)-isomer as the major product due to thermodynamic stability .

Reaction Scheme:

Stereochemical Control

Nuclear Overhauser Effect (NOE) spectroscopy confirms the (E) configuration by revealing spatial proximity between the indolinone H4 proton and pyrazole H3′ proton . Computational studies suggest the (E)-isomer exhibits 4.2 kcal/mol greater stability than the (Z)-form due to reduced steric hindrance .

Biological Activities and Mechanisms

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | MCF-7 (Breast) IC₅₀ (μM) | SiHa (Cervical) IC₅₀ (μM) | PC-3 (Prostate) IC₅₀ (μM) |

|---|---|---|---|

| This compound | 2.1 ± 0.3 | 3.4 ± 0.5 | 4.7 ± 0.6 |

| Combretastatin A-4 | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |

Mechanistically, the compound induces G2/M cell cycle arrest and apoptosis via caspase-3 activation . The nitro group enhances redox cycling, generating reactive oxygen species (ROS) that damage DNA.

Antimicrobial Activity

Derivatives bearing nitroaryl-pyrazole scaffolds exhibit broad-spectrum antimicrobial effects . Against Staphylococcus aureus and Escherichia coli, the compound shows:

The nitro group facilitates bacterial nitroreductase-mediated activation, generating cytotoxic intermediates .

Pharmacokinetic and Toxicity Profiles

ADME Predictions

In silico simulations using SwissADME indicate:

-

Lipophilicity (LogP): 2.9, suggesting moderate membrane permeability.

-

Bioavailability Score: 0.55, limited by high polar surface area (103 Ų).

-

CYP450 Inhibition: Moderate inhibitor of CYP3A4 (Ki = 8.7 μM) .

Toxicity Considerations

Applications and Future Directions

Therapeutic Development

Ongoing studies explore:

-

Combination therapies: Synergy with paclitaxel in taxane-resistant cancers .

-

Prodrug formulations: Masking the nitro group to reduce off-target toxicity.

Chemical Biology Tools

The compound serves as a fluorescent probe for tubulin dynamics due to its intrinsic fluorescence at λₑₓ/λₑₘ = 350/450 nm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume